2,3-Dichloro-5-fluorobenzotrifluoride
Overview
Description
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
2,3-Dichloro-5-fluorobenzotrifluoride plays a significant role in the field of organic chemistry, particularly in the synthesis of various chemical compounds. Lu Xin-xin (2006) highlighted its importance in synthesizing pesticides by reviewing the processes involved in creating 2,3-Dichloro-5-trifluoromethyl pyridine (Lu Xin-xin, 2006). Similarly, Peng Chen et al. (2020) utilized a continuous-flow millireactor system for the synthesis of 5-fluoro-2-nitrobenzotrifluoride, emphasizing the process's safety and efficiency, highlighting its potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates (Peng Chen et al., 2020).
Catalysis and Fluorination
This compound is also integral in catalysis and fluorination processes. The synthesis and characterization of molecular iron(II) fluoride complexes, for instance, reveal their potential in catalytic applications like C-F bond activation and fluorocarbon functionalization (J. Vela et al., 2005). Moreover, Charles S. Thomoson and W. R. Dolbier (2013) explored the use of fluoroform as a difluorocarbene source in synthesizing difluoromethoxy- and difluorothiomethoxyarenes, emphasizing the process's moderate conditions and practicality (Charles S. Thomoson & W. R. Dolbier, 2013).
Material Sciences and Coordination Chemistry
The compound's significance extends to material sciences and coordination chemistry. Kiyonori Takahashi et al. (2014) studied the crystal structures, CO₂ adsorption, and dielectric properties of certain polymers, demonstrating the ability to modulate one-dimensional channels according to interchain interactions (Kiyonori Takahashi et al., 2014). T. Böttcher et al. (2014) synthesized carbene complexes of phosphorus(V) fluorides, revealing a new synthetic protocol for ionic liquids, showcasing the versatility and stability of these complexes (T. Böttcher et al., 2014).
Properties
IUPAC Name |
1,2-dichloro-5-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYPUXIFZGOMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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